Fmoc-Leu-Onp
Description
Contextualization within Modern Peptide Synthesis Strategies
The chemical synthesis of peptides is a cornerstone of modern life sciences, enabling the production of hormones, enzymes, and therapeutic agents. nih.gov The predominant methodology for this purpose is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield that revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. publish.csiro.aupeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. peptide.com
Within SPPS, two primary strategies have historically been employed, distinguished by the type of protecting group used for the N-terminus of the amino acids: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. nih.govpeptide.com The Fmoc-based approach, introduced in the 1970s, has become the most widely adopted method in research laboratories. nih.gov It utilizes a base-labile Fmoc group, which can be removed under mild basic conditions, offering a chemically gentler alternative to the acid-labile Boc group that requires repeated, harsh acidic treatments. nih.gov Fmoc-Leu-Onp is a building block designed specifically for use within this modern Fmoc-based SPPS framework.
Significance of Active Esters in Amide Bond Formation Methodologies
The formation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—is the central chemical reaction in peptide synthesis. umich.edu This process is not spontaneous and requires the chemical activation of the carboxyl group to facilitate the reaction. peptide-li.comresearchgate.net Active esters represent a key class of activated carboxyl derivatives that fulfill this role. umich.edu
An active ester is a functional group highly susceptible to nucleophilic attack by an amine. wikipedia.org This heightened reactivity is achieved by converting the carboxyl group into an ester with an electron-withdrawing group, such as a nitrophenol. umich.eduwikipedia.org The significance of using active esters like the p-nitrophenyl ester in this compound lies in several key advantages:
Controlled Reactivity : They are reactive enough to form the amide bond efficiently but are generally less "overactivated" than some other coupling reagents. This moderation helps to minimize notorious side reactions, particularly racemization, which can compromise the stereochemical integrity of the final peptide. umich.edursc.orgrsc.org
Stability : Many active esters are stable, often crystalline, compounds that can be prepared, purified, and stored before use, ensuring high purity of the starting material. umich.edu
Mild Conditions : The coupling reaction proceeds under mild conditions, which is compatible with the sensitive nature of peptides and the Fmoc protecting group strategy. vulcanchem.com
The p-nitrophenyl ester in this compound thus serves to "activate" the leucine (B10760876) residue, preparing it for efficient and clean coupling to the free amino group of the growing peptide chain.
Historical Evolution of Fmoc Chemistry and the Role of O-Nitrophenyl Esters
The history of chemical peptide synthesis is marked by the development of progressively better protecting groups. nih.govpublish.csiro.au Early synthesis was advanced by the introduction of the carbobenzoxy (Z) group in 1932, followed by the acid-labile tert-butyloxycarbonyl (Boc) group, which became a cornerstone of Merrifield's initial SPPS protocols. nih.govpublish.csiro.aupeptide.com However, the reliance on strong acids for Boc group removal presented challenges, including the potential for side-chain degradation. publish.csiro.au
A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govpeptide.com This innovation provided a milder, orthogonal deprotection strategy, as the Fmoc group is stable to the acidic conditions used to cleave the finished peptide from most resin types. nih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, and by the 1990s, it had largely superseded the Boc method due to its gentler conditions and improved peptide quality. nih.govpeptide.com
Concurrently, the use of active esters for peptide bond formation was being explored. As early as 1955, Bodanszky reported the use of nitrophenyl esters for forming peptide bonds, noting their superiority over less active esters. thieme-connect.com These active esters were considered an ideal match for the stepwise strategy of SPPS. acs.org While various activating agents have since been developed, nitrophenyl esters, particularly ortho- and para-nitrophenyl (B135317) esters, were foundational. acs.org O-nitrophenyl esters were found to be quite promising in SPPS. acs.org The compound this compound is a direct product of these parallel developments, combining the preferred Fmoc protecting group with a classic and effective active ester strategy for peptide synthesis.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71989-25-8 | lookchem.com |
| Molecular Formula | C₂₇H₂₆N₂O₆ | lookchem.com |
| Molecular Weight | 474.51 g/mol | lookchem.com |
| Synonyms | FMOC-LEUCINE-ONP, Fmoc-L-leucine 4-nitrophenyl ester, N-alpha-Fmoc-L-leucine p-nitrophenyl ester | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIXSDKRRSDPM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies of Fmoc Leu Onp
Methodologies for O-Nitrophenyl Ester Formation from Fmoc-L-Leucine
The formation of the o-nitrophenyl ester from Fmoc-L-leucine is a key step in the production of Fmoc-Leu-Onp. This process involves the activation of the carboxylic acid group of Fmoc-L-leucine to facilitate its reaction with o-nitrophenol.
Conventional Esterification Reagents and Protocols
The synthesis of active esters, such as o-nitrophenyl esters, from N-protected amino acids is a well-established practice in peptide chemistry. researchgate.net Conventional methods often employ coupling reagents to facilitate the esterification reaction. One common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid of Fmoc-L-leucine, allowing it to react with o-nitrophenol. openstax.org
Another versatile reagent for the synthesis of active esters, including o-nitrophenyl esters, is 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net This reagent has been demonstrated to be effective for the preparation of various active esters of N-urethane protected amino acids, providing a simple, rapid, and efficient method. researchgate.net The resulting products are typically crystalline solids obtained in good yield and high optical purity. researchgate.net
The choice of esterification method can be influenced by the specific amino acid. For instance, while p-nitrophenyl esters are common, the more reactive o-nitrophenyl esters are sometimes preferred for hindered amino acids like valine and isoleucine. researchgate.net
Optimization of Synthetic Pathways for this compound Production
Optimizing the synthesis of this compound is crucial for ensuring high yields, purity, and cost-effectiveness. Research efforts in this area focus on improving reaction conditions, minimizing side reactions, and simplifying purification procedures. For instance, the development of one-pot synthesis methods can streamline the process. nih.gov
The choice of solvents and bases can also significantly impact the reaction's efficiency and the prevention of side reactions like racemization. google.comunifi.it For example, N-methylmorpholine is often used as a base in activation steps to minimize racemization. google.com Furthermore, the reaction temperature is a critical parameter that is typically controlled to lie between -30°C and +30°C. google.com
The purification of the final product is another area for optimization. Techniques like recrystallization are often employed to obtain highly pure N-Fmoc-amino acids. google.com The selection of the recrystallization solvent system, such as ethanol/water, is critical for achieving a high-purity crystalline product. google.com
Preparation and Protection of the Leucine (B10760876) Building Block
The journey to this compound begins with the leucine amino acid, which must be appropriately protected to ensure selective reactions during peptide synthesis. The primary amino group of leucine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.
The Fmoc group is introduced by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu). openstax.orgresearchgate.net This protection is crucial as it prevents the amino group from participating in unwanted reactions while allowing the carboxyl group to be activated for peptide bond formation. The Fmoc group is favored in many solid-phase peptide synthesis (SPPS) strategies because it is stable to acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638). thermofisher.com This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. smolecule.com
The preparation of the N-Fmoc-L-leucine itself has been a subject of optimization to prevent the formation of dipeptide impurities. A two-step method involving the formation of a stable dicyclohexylammonium–amino acid salt prior to reaction with Fmoc-OSu has been shown to produce high-purity Nα-Fmoc amino acids. sci-hub.se
Research into Leucine-Based Fmoc-Protected Active Ester Analogues
The fundamental principles used in the synthesis of this compound have been extended to create a variety of leucine-based Fmoc-protected active ester analogues. These analogues are instrumental in synthesizing modified peptides with unique biological activities.
For example, Fmoc-amino acid trichlorophenyl esters have been used in the solid-phase synthesis of enkephalin analogues, which are peptides with opioid-like activity. ias.ac.inias.ac.in In these studies, leucine at position 5 was replaced with other amino acids to investigate structure-activity relationships. ias.ac.in
Other research has focused on creating depsipeptides, where an amide bond is replaced by an ester bond. nih.gov This modification can lead to compounds with increased stability. nih.gov The synthesis of these analogues often involves the use of Fmoc-protected hydroxy acids, such as Fmoc-hydroxy isocaproic acid (Hic), which is the hydroxyl analogue of leucine. nih.gov
Furthermore, research into phosphinic pseudodipeptides has led to the development of Fmoc-protected analogues of Gly-Leu. nih.gov These compounds, which contain a phosphinate functional group in place of an amide bond, are potent inhibitors of matrix metalloproteinases (MMPs). nih.gov The synthesis of these analogues involves a Michael-type addition and an efficient one-pot deprotection and Fmoc-capping procedure. nih.gov
The development of new protecting groups and activation strategies continues to expand the toolkit for peptide chemists. For instance, the ethanesulfonylethoxycarbonyl (Esc) group, introduced via a stable ethanesulfonylethyl-4-nitrophenyl carbonate (Esc-ONp) reagent, has been designed for peptide synthesis in both aqueous and organic solvents. nih.gov
The table below summarizes some of the key reagents and building blocks discussed:
| Compound Name | Abbreviation | Role in Synthesis |
| N-(9-fluorenylmethoxycarbonyl)-L-leucine 4-nitrophenyl ester | This compound | The subject chemical compound, a reactive ester for peptide synthesis. |
| 9-fluorenylmethoxycarbonyl | Fmoc | A base-labile protecting group for the amino group of leucine. openstax.org |
| o-nitrophenyl | Onp | An activating group that forms a reactive ester with the carboxyl group of leucine. |
| N,N'-dicyclohexylcarbodiimide | DCC | A conventional reagent for esterification and peptide coupling. openstax.org |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | A reagent for introducing the Fmoc protecting group and for synthesizing active esters. researchgate.net |
| N-(9-fluorenylmethoxycarbonyl)oxysuccinimide | Fmoc-OSu | A reagent for introducing the Fmoc protecting group. researchgate.net |
| N-methylmorpholine | NMM | A base used in activation steps to minimize racemization. google.com |
| Trichlorophenyl ester | OTcp | An active ester used in the synthesis of peptide analogues. ias.ac.in |
| Hydroxy isocaproic acid | Hic | The hydroxyl analogue of leucine, used in the synthesis of depsipeptides. nih.gov |
| Ethanesulfonylethoxycarbonyl | Esc | An alternative N-protecting group for peptide synthesis. nih.gov |
| Ethanesulfonylethyl-4-nitrophenyl carbonate | Esc-ONp | A stable reagent for introducing the Esc protecting group. nih.gov |
Mechanistic and Kinetic Investigations of Fmoc Leu Onp Reactivity
Reaction Mechanisms in Peptide Coupling Utilizing O-Nitrophenyl Esters
The formation of a peptide bond using an activated ester like Fmoc-Leu-Onp is an acyl substitution reaction. The 4-nitrophenyl group (-Onp) is an effective leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion. The aminolysis of such active esters generally proceeds via a two-step, addition-elimination mechanism through a tetrahedral intermediate. frontiersin.org
The reaction mechanism is as follows:
Nucleophilic Attack: The free amino group (-NH₂) of a C-terminus protected amino acid or a growing peptide chain acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ester in this compound.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this species, the carbonyl carbon is bonded to four substituents: the fluorenylmethoxycarbonyl-leucine residue, the oxygen atom of the original carbonyl group (now an oxyanion), the 4-nitrophenoxy group, and the incoming amino group.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxyanion reforms the carbon-oxygen double bond (carbonyl group).
Leaving Group Expulsion: Simultaneously, the bond between the carbonyl carbon and the 4-nitrophenoxy leaving group breaks. The 4-nitrophenoxide anion is expelled, and a new amide (peptide) bond is formed between the leucine (B10760876) residue and the attacking amino component.
The breakdown of the tetrahedral intermediate is typically the rate-limiting step in the aminolysis of active esters. frontiersin.org The stability of the 4-nitrophenoxide leaving group makes this step thermodynamically and kinetically favorable.
Kinetic Analyses of Amide Bond Formation with this compound
The rate of amide bond formation with this compound is influenced by several factors, including the nucleophilicity of the attacking amine, the concentration of reactants, the solvent, and the temperature. While specific kinetic data for this compound is not extensively tabulated in comparative literature, the principles of physical organic chemistry allow for a robust analysis. The reactivity of p-nitrophenyl esters is generally considered moderate compared to other active esters like pentafluorophenyl (Pfp) esters or N-hydroxysuccinimide (OSu) esters.
Kinetic studies on related systems show that the coupling rate constant (k_c) is highly dependent on the reaction environment. For instance, studies on histidine active esters have shown that the coupling rate decreases in the order of OPcp > OTcp > ONp, highlighting that the p-nitrophenyl ester is less reactive than chlorophenyl esters. researchgate.net The rate of reaction can be monitored spectrophotometrically by measuring the release of the 4-nitrophenoxide ion, which absorbs light at a characteristic wavelength. nih.gov
The following table provides an illustrative example of how coupling rates might vary under different conditions, based on established chemical principles.
Table 1: Illustrative Kinetic Data for the Coupling of this compound with H-Gly-OMe This data is illustrative and intended to demonstrate established kinetic principles. Actual experimental values may vary.
| Entry | Solvent | Additive (1 equiv.) | Relative k_c (Coupling Rate Constant) |
|---|---|---|---|
| 1 | Dichloromethane (B109758) (DCM) | None | 1.0 |
| 2 | Tetrahydrofuran (B95107) (THF) | None | 2.5 |
| 3 | Dimethylformamide (DMF) | None | 15.0 |
Stereochemical Control and Racemization Pathways during Coupling
A critical challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral α-carbon of the amino acid. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps. The primary mechanism of racemization for N-acyl amino acids involves the formation of a 5(4H)-oxazolone (also known as an azlactone). bachem.comresearchgate.netthieme-connect.de
The process involves the intramolecular attack of the carbonyl oxygen of the Fmoc protecting group on the activated carboxyl carbon. This cyclization forms the oxazolone (B7731731) intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enol. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. When this racemized oxazolone reacts with the incoming amine, it produces a peptide with reduced enantiomeric purity.
However, the Nα-urethane protecting group of this compound is specifically designed to suppress this pathway. The lone pair of electrons on the urethane (B1682113) nitrogen is delocalized into the carbonyl of the Fmoc group itself, making it less nucleophilic and thus disfavoring the formation of the oxazolone intermediate. bachem.com While significantly reduced compared to N-acyl protections (like benzoyl), racemization can still occur, especially under strongly basic conditions or with prolonged reaction times. bachem.comchempep.com Experimental studies have shown that racemization during coupling is a tangible risk, with levels of 0.4% or less per cycle being observed in carefully controlled solid-phase syntheses. nih.gov
The choice of solvent profoundly impacts both the rate of the desired coupling reaction and the rate of undesired side reactions like racemization. Solvents influence the stability of the reactants, the transition state, and any intermediates. frontiersin.org
For the aminolysis of this compound, polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred. These solvents are effective at solvating the charged tetrahedral intermediate, thereby stabilizing it and lowering the activation energy of the reaction. This leads to a significant rate enhancement compared to non-polar solvents like dichloromethane (DCM) or less polar solvents like tetrahydrofuran (THF). researchgate.net
The solvent can also affect selectivity (the ratio of the rate of coupling to the rate of racemization). While polar solvents accelerate the desired aminolysis, they can also increase the rate of racemization if a basic catalyst is present by stabilizing the enolate form of the oxazolone. Therefore, the ideal solvent provides the best compromise between high coupling efficiency and minimal loss of stereochemical integrity.
Table 2: Illustrative Solvent Effects on this compound Coupling This data is illustrative and based on general principles of solvent effects on SN2-type reactions. k_rel refers to the relative rate constant.
| Solvent | Dielectric Constant (ε) | Nature | Expected Relative Rate (k_rel) |
|---|---|---|---|
| Toluene | 2.4 | Non-polar | Very Low |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Low |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High |
To enhance coupling rates and further suppress racemization, additives are frequently used in conjunction with activated esters or, more commonly, with in-situ activating agents like carbodiimides. The most common of these additives is 1-Hydroxybenzotriazole (HOBt). chempep.com
Crucially, the formation of the HOBt ester also serves as an effective anti-racemization strategy. If any oxazolone intermediate forms, HOBt can rapidly trap it, converting it back to the reactive HOBt ester before racemization can occur. chempep.com Other additives, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), function similarly but can be even more effective at accelerating coupling and preventing racemization. chempep.com Tertiary bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are also often required, particularly when using phosphonium (B103445) or aminium salt coupling reagents, though their use must be carefully controlled to avoid base-catalyzed racemization. bachem.com
Table 3: Illustrative Influence of an Additive on Coupling Rate This data is illustrative, demonstrating the catalytic effect of HOBt on active ester aminolysis.
| Reactants | Solvent | Additive | Relative Rate | Racemization |
|---|---|---|---|---|
| This compound + H-Gly-OMe | DMF | None | 1x | Low |
Applications of Fmoc Leu Onp in Advanced Peptide Synthesis Methodologies
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. Fmoc-Leu-Onp is a valuable reagent within various SPPS protocols.
Role in the Fmoc/tBu Orthogonal Protecting Group Strategy
The most prevalent method in SPPS is the Fmoc/tBu orthogonal protecting group strategy. peptide.comcsic.es This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, like tert-butyl (tBu), for the protection of amino acid side chains. peptide.comiris-biotech.de This orthogonality is crucial as it allows for the selective removal of one type of protecting group without affecting the other. peptide.comiris-biotech.de
Within this framework, this compound serves as an activated precursor for incorporating a leucine (B10760876) residue into the growing peptide chain. The Fmoc group shields the N-terminal amine and is readily cleaved by a mild base, typically a solution of piperidine (B6355638), to allow for the next coupling step. uci.edunih.gov The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid, in this case, this compound, whose activated ester reacts with the newly exposed amine.
Efficiency in Addressing Challenging Peptide Sequences in SPPS
The synthesis of certain peptide sequences can be hindered by factors such as steric hindrance or the formation of secondary structures on the resin, leading to incomplete reactions. The use of activated esters like this compound can be particularly beneficial in overcoming these "difficult sequences". nih.gov
The 4-nitrophenyl ester is a moderately activated leaving group, which strikes a balance between reactivity and stability. This controlled reactivity helps to minimize side reactions like racemization, a common issue with more highly activated esters. While more reactive options exist, the Onp ester provides a reliable method for efficient coupling, especially in challenging cases where steric hindrance is a concern.
On-Resin Monitoring Techniques for this compound Coupling
Ensuring the completion of each coupling step is critical for the synthesis of high-purity peptides. Several on-resin monitoring techniques are employed to detect unreacted free amines after the coupling of this compound.
A widely used qualitative method is the Kaiser test , or ninhydrin (B49086) test. peptide.comfiveable.me This test involves treating a small sample of the resin with ninhydrin; a dark blue color indicates the presence of primary amines and an incomplete reaction. peptide.compeptide.com For quantitative analysis, the spectrophotometric determination of the Fmoc chromophore is utilized. nih.gov After the coupling reaction, the Fmoc group is cleaved from a weighed sample of the resin using a known volume of piperidine. The absorbance of the resulting dibenzylfulvene-piperidine adduct is measured, providing a quantitative measure of the coupling efficiency. nih.gov
| Monitoring Technique | Type | Principle | Indication of Incomplete Coupling |
| Kaiser Test | Qualitative | Ninhydrin reacts with free primary amines. peptide.comfiveable.me | Appearance of a dark blue color. peptide.compeptide.com |
| Fmoc Chromophore Spectrophotometry | Quantitative | Measurement of the UV absorbance of the dibenzylfulvene-piperidine adduct released after Fmoc cleavage. nih.gov | Lower than expected absorbance value, indicating fewer successfully coupled this compound molecules. |
Utilization in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is highly popular, solution-phase peptide synthesis (LPPS) remains a vital technique, especially for large-scale production and the synthesis of peptide segments for convergent strategies.
High-Speed Solution Synthesis Approaches with Active Esters
In LPPS, activated esters like this compound facilitate efficient peptide bond formation in solution. The 4-nitrophenyl ester offers good reactivity and stability in common organic solvents, leading to clean coupling reactions. thieme-connect.de This is particularly advantageous in high-speed synthesis approaches, which often utilize microwave irradiation to accelerate reaction times. Research has demonstrated that microwave-assisted coupling with active esters can be completed in a matter of seconds to minutes.
Segment Condensation and Convergent Synthesis Strategies
For the synthesis of very long peptides or small proteins, a convergent approach is often more practical than a linear, one-by-one addition of amino acids. nih.govnih.gov This strategy involves the independent synthesis of smaller, protected peptide fragments, which are then joined together in solution. nih.gov
Contribution to Bioconjugation and Peptide-Based Scaffold Construction
The chemical compound N-(9-Fluorenylmethoxycarbonyl)-L-leucine 4-nitrophenyl ester, or this compound, serves as a pivotal building block in the sophisticated fields of bioconjugation and the construction of peptide-based scaffolds. Its utility stems from the unique combination of the temporary Fmoc protecting group and the highly reactive p-nitrophenyl (Onp) ester. The Onp group functions as an excellent leaving group, rendering the carbonyl carbon of the leucine residue highly susceptible to nucleophilic attack. This "activated" state allows for efficient and specific formation of amide bonds with primary amines under relatively mild conditions, a process central to both bioconjugation and the assembly of complex peptide architectures.
Role in Bioconjugation
Bioconjugation involves the covalent attachment of molecules, such as drugs, probes, or polymers, to biomolecules like peptides or proteins. This compound and analogous activated esters are instrumental in this process. The activated ester readily reacts with free amine groups, most notably the ε-amine of lysine (B10760008) residues or the N-terminal amine of a peptide chain, to form a stable amide linkage.
This strategy has been effectively demonstrated in the synthesis of drug-polymer conjugates. For instance, a peptide sequence terminating in a p-nitrophenyl ester can be used to attach a therapeutic agent. A well-documented example involves the use of N-methacryloylglycylphenylalanylleucylglycine 4-nitrophenyl ester (MA-GFLG-ONp) to conjugate the anticancer drug doxorubicin. nih.gov In this scheme, the p-nitrophenyl ester of the peptide linker reacts with an amine group on the drug molecule, covalently linking the two moieties. nih.gov This approach allows for the creation of targeted drug delivery systems where the peptide component can be designed for specific enzymatic cleavage within target cells.
Furthermore, the reactivity of p-nitrophenyl esters has been exploited for the precise modification of complex, folded protein scaffolds. Research has shown that p-nitrophenyl esters can achieve site-selective acylation of lysine residues within a designed four-helix bundle protein. nih.gov This reaction proceeds efficiently in aqueous solution, highlighting the chemoselectivity of the p-nitrophenyl ester which can react with a targeted amine without disrupting the protein's intricate three-dimensional structure. nih.gov
Table 1: Examples of Bioconjugation Using p-Nitrophenyl Esters
| Activated Peptide/Molecule | Target Molecule | Resulting Conjugate | Application | Reference |
|---|---|---|---|---|
| MA-GFLG-ONp | Doxorubicin | MA-GFLG-Doxorubicin | Anticancer drug-polymer conjugate | nih.gov |
| Mono-p-nitrophenyl fumarate | Lysine residues on a four-helix bundle protein | Site-selectively acylated protein scaffold | Functionalized protein for designed receptors or biosensors | nih.gov |
Application in Peptide-Based Scaffold Construction
Peptide-based scaffolds are ordered structures with applications in tissue engineering, regenerative medicine, and materials science. This compound contributes significantly to their construction through two primary mechanisms: driving self-assembly and enabling surface immobilization.
Chemically-Instructed Self-Assembly:
The Fmoc group is well-known for its ability to induce peptide self-assembly through π-π stacking interactions, leading to the formation of nanofibers and hydrogels. nih.gov When combined with the reactive Onp ester, it allows for chemically-instructed self-assembly. In this approach, precursor molecules like this compound can participate in ligation reactions that simultaneously form bonds and drive the organization of the resulting products into ordered nanostructures.
Research has demonstrated the use of N-protected amino acid p-nitrophenyl esters in self-assembly via Native Chemical Ligation (NCL). mdpi.comresearchgate.net In this system, a peptide or amino acid with a C-terminal p-nitrophenyl ester reacts with another peptide that has an N-terminal cysteine residue. The ligation forms a native peptide bond, and the interplay of non-covalent forces, such as the π-π stacking of Fmoc groups, directs the assembly of the newly formed molecules into well-defined structures like nanofibers. mdpi.comresearchgate.net These biomaterials hold potential for applications in cell culture and tissue engineering. researchgate.net
Immobilization and Surface Modification:
Another key application is the construction of functional scaffolds by immobilizing peptides onto solid supports. An oligopeptide bearing a C-terminal p-nitrophenyl ester can be covalently attached to a surface functionalized with primary amines. This creates a stable, peptide-decorated scaffold.
For example, libraries of oligopeptide p-nitrophenyl esters have been synthesized and immobilized on cellulose (B213188) supports. nih.gov This creates a functionalized surface that can be used to model and study the activity of anticancer drug-peptide conjugates or to screen for catalytic activity. nih.govarkat-usa.org Similarly, Fmoc-L-Leu has been used to modify the surface of nanocellulose, demonstrating its utility in functionalizing biomaterial scaffolds. researchgate.net The activated ester of this compound provides a direct and efficient means to achieve such surface modifications, creating scaffolds with specific biochemical properties.
Table 2: Scaffold Construction Strategies Involving p-Nitrophenyl Esters
| Construction Method | Key Components | Mechanism | Resulting Scaffold | Reference |
|---|
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment of Synthetic Intermediates and Products
Chromatographic methods are indispensable for evaluating the purity of Fmoc-Leu-Onp and the intermediates and products of the synthetic routes in which it is involved. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for this purpose.
Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for the qualitative monitoring of reaction progress and purity assessment. For Fmoc-protected amino acids and their derivatives, both normal-phase and reversed-phase TLC plates are utilized. The high UV absorbance of the Fmoc group facilitates easy visualization of the spots under a UV lamp (typically at 254 nm). wikipedia.orgsigmaaldrich.com Purity is assessed by the presence of a single spot at the expected retention factor (Rf) and the absence of spots corresponding to starting materials or by-products. For instance, a purity of ≥ 98% can be confirmed by TLC. chemimpex.com
Table 1: Example of a TLC System for Analyzing Fmoc-Peptides
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC pre-coated plate RP-18 WF254s sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water (60:40, v/v) containing 0.1 M Lithium Chloride sigmaaldrich.com |
| Migration Distance | 7 cm sigmaaldrich.com |
| Detection | UV at 254 nm sigmaaldrich.com |
This interactive table provides an example of conditions used for the TLC analysis of Fmoc-derivatized peptides.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantitative analysis of the purity of Fmoc-amino acid derivatives. cem.com Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity. A C18 column is common, with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile) and water, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. rsc.org Purity levels of ≥99% are routinely determined using this method. chemimpex.com HPLC is also crucial for determining the enantiomeric purity of the amino acid derivative, ensuring that no racemization has occurred during the synthesis or activation steps. researchgate.net The progress of coupling reactions can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC to observe the consumption of the starting materials and the formation of the product.
Spectroscopic Methods for Structural Elucidation of this compound and Its Reaction Products
Spectroscopic techniques are essential for confirming the chemical structure of this compound and for characterizing the peptides formed from its use.
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. While specific spectra for this compound are not widely published, the expected chemical shifts can be inferred from the spectra of its constituent parts: the Fmoc group, the leucine (B10760876) residue, and the p-nitrophenyl (Onp) group. chemicalbook.commdpi.comchemicalbook.com
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm) and the p-nitrophenyl group (two doublets, typically between 7.3 and 8.3 ppm). chemicalbook.commdpi.com The protons of the leucine side chain would appear in the aliphatic region (around 0.9 to 1.8 ppm), and the α-proton would be a multiplet further downfield. The protons on the methylene (B1212753) and methine of the fluorenyl group would also be visible, typically between 4.2 and 4.5 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides complementary information. It would display signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the Fmoc and Onp groups, and the aliphatic carbons of the leucine residue. chemicalbook.comsigmaaldrich.comnih.govhmdb.ca The use of isotopically labeled Fmoc-Leu-OH (e.g., with ¹³C or ¹⁵N) is also a valuable tool in NMR studies, particularly for tracking the incorporation of the leucine residue into a growing peptide chain. sigmaaldrich.comsigmaaldrich.com
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Group | Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc | Aromatic Protons | 7.3 - 7.8 |
| CH and CH₂ Protons | 4.2 - 4.5 | |
| Leucine | α-CH | ~4.4 |
| β-CH₂ | ~1.8 | |
| γ-CH | ~1.7 | |
| δ-CH₃ | ~0.9 | |
| p-Nitrophenyl | Aromatic Protons | 7.3 - 8.3 |
This interactive table summarizes the expected chemical shift regions for the different protons in the this compound molecule, based on data for similar structures. chemicalbook.commdpi.com
Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight of this compound and its subsequent reaction products. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. rsc.orgru.nl
For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. mdpi.com During peptide synthesis, MS is invaluable for monitoring the coupling reaction. A small sample of the reaction mixture can be analyzed to confirm the disappearance of the peak corresponding to the starting amine and the appearance of a new peak corresponding to the mass of the coupled product. chempep.com In solid-phase peptide synthesis (SPPS), a few beads of the resin can be cleaved, and the resulting peptide fragment analyzed by MALDI-TOF MS to verify that the correct amino acid has been added at each step. chempep.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
In Situ Monitoring of Coupling Reactions Involving this compound
The ability to monitor chemical reactions in real-time, or in situ, allows for precise determination of reaction endpoints, optimization of reaction conditions, and early detection of potential side reactions.
One of the key advantages of using p-nitrophenyl esters like this compound in solution-phase synthesis is the release of p-nitrophenol as a chromophoric byproduct upon successful coupling. The concentration of the released p-nitrophenolate anion can be monitored spectrophotometrically (typically around 405 nm), providing a continuous, real-time measure of the reaction's progress. vulcanchem.com This method is analogous to that used in enzyme assays with similar substrates. vulcanchem.com
In solid-phase peptide synthesis (SPPS), the most common in-situ monitoring technique involves the Fmoc protecting group itself. After each coupling step, the Fmoc group is removed with a base like piperidine (B6355638). The cleaved Fmoc group is released as a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. chempep.com By measuring the UV absorbance of the deprotection solution in a continuous flow system, the completion of the deprotection step can be accurately monitored. amidetech.com While this monitors deprotection rather than coupling directly, it is a cornerstone of automated peptide synthesis.
More advanced techniques for real-time monitoring of SPPS have also been developed. These include methods based on changes in the refractive index of the reaction solution as the amino acid is transferred from the solution to the solid support, and monitoring the swelling of the resin beads, which changes as the peptide chain elongates. researchgate.netcsic.esrsc.org Computer vision has also been explored as a non-invasive method to monitor colorimetric changes during coupling reactions. nih.gov
Advancements and Green Chemistry Perspectives in Fmoc Leu Onp Applications
Development of Environmentally Sustainable Peptide Synthesis Protocols
The large volumes of hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), traditionally used in SPPS have prompted a significant push towards greener alternatives. ub.eduopenaccesspub.org Research in this area is multifaceted, exploring everything from solvent replacement to the complete elimination of wash steps.
Aqueous-Based Approaches for Fmoc-Amino Acid Coupling
To overcome this, researchers have explored the use of water-dispersible nanoparticles of Fmoc-amino acids. rsc.org By milling the protected amino acid in the presence of a dispersion agent, it is possible to create a suspension that can be used in aqueous SPPS. While specific data on Fmoc-Leu-Onp nanoparticles is not widely available, studies on other Fmoc-amino acid nanoparticles have shown promising results. For instance, the synthesis of Leu-enkephalin amide has been successfully demonstrated using nanoparticulate Fmoc-amino acids in water. Another approach involves the use of surfactants to create micelles that can solubilize hydrophobic reactants in an aqueous environment. openaccesspub.orglu.se
The development of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, represents another strategy to enable aqueous peptide synthesis. rsc.org These modified Fmoc groups enhance the water solubility of the protected amino acid, facilitating reactions in aqueous media. While this moves away from the direct use of this compound, it highlights the efforts to adapt Fmoc chemistry to greener solvents.
Table 1: Comparison of Conventional and Aqueous-Based SPPS Approaches
| Feature | Conventional SPPS (e.g., in DMF) | Aqueous-Based SPPS |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Water, often with co-solvents or surfactants |
| Fmoc-Amino Acid Solubility | Generally good | Poor for standard Fmoc-amino acids |
| Environmental Impact | High, due to toxic and volatile solvents | Low |
| Key Innovations | High-efficiency coupling reagents | Water-dispersible nanoparticles, water-soluble protecting groups |
| Challenges | Waste disposal, solvent toxicity | Poor solubility of reactants, potential for hydrolysis |
Reduction and Recycling of Solvents in Fmoc-SPPS
Given the significant contribution of solvents to the waste generated in SPPS, strategies for their reduction and recycling are critical from a green chemistry perspective. ub.edu One approach is the replacement of hazardous solvents with more environmentally benign alternatives. Solvents like N-butylpyrrolidinone (NBP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as potential replacements for DMF. ub.eduspringernature.com
Recent breakthroughs have demonstrated the possibility of eliminating solvent-intensive washing steps altogether. peptide.com By using a volatile base for Fmoc deprotection that can be removed by evaporation, the need for multiple solvent washes between cycles is negated, leading to a massive reduction in waste. While these studies have not specifically highlighted this compound, the principles are applicable to SPPS using any Fmoc-amino acid derivative. The use of pre-activated esters like this compound could be advantageous in such protocols, as it would simplify the coupling step.
In-situ Fmoc removal, where the deprotection agent is added directly to the coupling cocktail of the previous cycle, is another strategy that reduces solvent use by combining steps. organic-chemistry.org The success of this method relies on the deactivation of the active ester being faster than the Fmoc removal to prevent double insertion.
Innovations in Orthogonal Protecting Group Strategies Relevant to Fmoc Chemistry
The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other, is fundamental to the synthesis of complex peptides with branches or cyclic structures. wiley-vch.de The Fmoc/tBu strategy is a classic example of an orthogonal system, where the base-labile Fmoc group is removed repeatedly during chain elongation, while the acid-labile tert-butyl (tBu) side-chain protecting groups remain intact until the final cleavage step. csic.es
Innovations in this area involve the introduction of additional protecting groups that are orthogonal to both Fmoc and tBu. This allows for selective deprotection and modification of specific side chains while the peptide is still on the solid support. For example, the Dde and ivDde groups are stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but can be selectively removed with hydrazine. nih.gov This enables site-specific modifications, such as the attachment of labels or the formation of lactam bridges.
While there are no widely reported orthogonal strategies that are exclusively relevant to this compound, the use of such active esters is fully compatible with these advanced protecting group schemes. The mild conditions required for coupling with this compound are unlikely to affect the stability of other orthogonal protecting groups present on the peptide chain. The p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under neutral conditions, has been shown to be orthogonal to Fmoc, Boc, and Alloc protecting groups, further expanding the toolbox for complex peptide synthesis. ub.edu
Table 2: Examples of Orthogonal Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | tBu, Dde, ivDde, Mtt, pNZ |
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Fmoc, Dde, ivDde, Mtt, pNZ |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu, Mtt |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, tBu, Mtt |
| 4-Methyltrityl | Mtt | 1% TFA in DCM | Fmoc, tBu, Dde, ivDde |
| p-Nitrobenzyloxycarbonyl | pNZ | SnCl₂ in DMF | Fmoc, tBu, Alloc |
Microwave-Assisted Peptide Synthesis Utilizing Fmoc-Active Esters
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, and its application in SPPS has led to significantly reduced synthesis times. google.compeptide.com Microwave energy can accelerate both the deprotection and coupling steps in Fmoc-SPPS. For coupling reactions, microwave heating can drive reactions to completion in minutes, even for sterically hindered amino acids.
The use of Fmoc-active esters, such as p-nitrophenyl esters and pentafluorophenyl esters, in microwave-assisted synthesis has been explored. One study demonstrated that microwave-assisted coupling of Fmoc-amino acid pentafluorophenyl esters could be completed in as little as 30-45 seconds in solution phase. In solid-phase synthesis, microwave irradiation allows for most amino acid couplings to be completed within 5 minutes. peptide.com
A comparative study of different Fmoc-active esters in the microwave-assisted synthesis of a dipeptide containing the hindered amino acid α-aminoisobutyric acid (Aib) revealed that while p-nitrophenyl esters are effective, other active esters like pentafluorophenyl esters can offer faster reaction times under microwave conditions.
Table 3: Reaction Times for Microwave-Assisted Synthesis of Fmoc-Aib-Aib-OH using Different Active Esters
| Fmoc-Aib-Active Ester | Reaction Time (seconds) | Yield (%) |
| Trichlorophenyl ester | 60 | 65 |
| Pentachlorophenyl ester | 60 | 70 |
| o-Nitrophenyl ester | 45 | 78 |
| p-Nitrophenyl ester | 45 | 75 |
| Succinimidyl ester | 40 | 80 |
| Pentafluorophenyl ester | 30 | 82 |
Data adapted from a study on the synthesis of a hindered dipeptide and may not be directly representative of all peptide sequences.
The research indicates that the choice of the active ester is a crucial parameter in optimizing microwave-assisted peptide synthesis. While this compound can be effectively utilized in these protocols, more reactive esters may offer advantages in terms of speed and efficiency, particularly for challenging sequences.
Computational and Theoretical Studies Relevant to Fmoc Leu Onp
Molecular Modeling of Peptide Coupling Reactions and Intermediates
Molecular modeling techniques are instrumental in elucidating the mechanisms of peptide coupling reactions. These reactions involve the formation of a peptide bond, a process that can be computationally modeled to understand the interactions between the activated amino acid, such as Fmoc-Leu-Onp, and the incoming nucleophilic amino group.
Research in this area often focuses on the stability and reactivity of the active ester. The p-nitrophenyl (Onp) group is a well-established activating group that enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. thieme-connect.de Molecular dynamics (MD) simulations can be employed to model the approach of the amine nucleophile to the activated carbonyl of this compound. These simulations provide a dynamic picture of the pre-reaction complex, highlighting key intermolecular interactions, such as hydrogen bonding and steric effects, that influence the reaction trajectory.
Computational models have been developed to study the intermediates formed during the aminolysis of active esters. thieme-connect.de The reaction proceeds through a tetrahedral intermediate, and the stability of this intermediate is a key determinant of the reaction rate. thieme-connect.de Modeling studies can calculate the energy of this intermediate relative to the reactants and products, providing a quantitative measure of its stability. For this compound, the bulky Fmoc protecting group and the isobutyl side chain of leucine (B10760876) can influence the geometry and stability of the tetrahedral intermediate, which can be explored through computational methods.
Table 1: Illustrative Interatomic Distances in a Modeled Pre-Reaction Complex
| Interacting Atoms | Typical Distance (Å) | Significance |
| Amine Nitrogen (Nucleophile) & Carbonyl Carbon (this compound) | 3.0 - 3.5 | Initial approach distance before bond formation |
| Amine Hydrogen & Carbonyl Oxygen (this compound) | 2.0 - 2.5 | Potential for hydrogen bonding to stabilize the complex |
| Amine Nitrogen & p-Nitrophenoxy Oxygen | > 4.0 | Indicates proper orientation for attack on the carbonyl carbon |
Note: The data in this table is illustrative and based on general principles of molecular modeling of peptide coupling reactions.
Force Field and Conformational Analyses of Fmoc-Protected Amino Acid Derivatives
The three-dimensional structure, or conformation, of this compound plays a crucial role in its reactivity and interactions. Force field and conformational analyses are computational methods used to predict the stable conformations of molecules. The Fmoc group, being large and aromatic, significantly influences the conformational preferences of the amino acid to which it is attached. researchgate.net
The results of conformational analysis can be presented as Ramachandran-like plots, showing the energetically favorable combinations of dihedral angles. These analyses can help in understanding how the conformation of this compound might change upon binding to a growing peptide chain on a solid support or in solution.
Table 2: Predicted Dihedral Angle Ranges for Low-Energy Conformers of a Generic Fmoc-Amino Acid Ester
| Dihedral Angle | Symbol | Typical Range (degrees) |
| C'-N-Cα-C' | φ | -150 to -60 |
| N-Cα-C'-O | ψ | 120 to 180 |
| Cα-C'-O-C(aryl) | ω | ~180 (trans) |
Note: The data in this table is illustrative and based on general conformational preferences of Fmoc-protected amino acid derivatives. Specific values for this compound would require dedicated computational studies.
Quantum Chemical Calculations on Reaction Pathways and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and energetics of chemical reactions compared to molecular mechanics-based methods. mdpi.comresearchgate.net These calculations are particularly useful for studying reaction pathways and identifying the structure and energy of transition states.
For the peptide coupling reaction involving this compound, quantum chemical calculations can be used to map out the entire energy profile of the reaction. This includes the energy of the reactants, the transition state for the formation of the tetrahedral intermediate, the energy of the intermediate itself, the transition state for its breakdown, and the energy of the products. thieme-connect.dewikipedia.org The activation energy, which is the energy difference between the reactants and the highest energy transition state, is a key parameter that determines the reaction rate. researchgate.net
These calculations can also provide insights into the role of the p-nitrophenyl leaving group. The electron-withdrawing nature of the nitro group stabilizes the phenoxide anion as it departs, making it a good leaving group. Quantum chemical calculations can quantify this effect by calculating the charge distribution in the transition state and the stability of the resulting p-nitrophenoxide anion.
Furthermore, these theoretical studies can investigate potential side reactions, such as racemization. For active esters of N-protected amino acids, racemization can occur via the formation of an oxazolone (B7731731) intermediate. wiley-vch.de Quantum chemical calculations can determine the energy barrier for this process and compare it to the barrier for the desired peptide bond formation, thus predicting the likelihood of racemization under different reaction conditions.
Table 3: Illustrative Calculated Energy Barriers for Peptide Coupling with an Active Ester
| Reaction Step | Calculated Parameter | Illustrative Value (kcal/mol) |
| Formation of Tetrahedral Intermediate | Activation Energy (ΔE‡) | 15 - 25 |
| Breakdown of Tetrahedral Intermediate | Activation Energy (ΔE‡) | 5 - 15 |
| Overall Reaction | Reaction Energy (ΔE_rxn) | -10 to -20 (exergonic) |
| Potential Racemization via Oxazolone | Activation Energy (ΔE‡) | 20 - 30 |
Note: The data in this table is illustrative and based on general quantum chemical studies of peptide bond formation with active esters. Specific values for this compound would require dedicated calculations.
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s performance in comparative studies with other activated esters?
- Methodological Answer : Implement double-blinded analyses where possible, with third-party validation of spectral data. Use standardized positive/negative controls (e.g., HOBt/DIC couplings) and report effect sizes with confidence intervals. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
